Cas no 2648961-06-0 (2-Chloro-5-methoxypyridine-3-sulfonyl fluoride)

2-Chloro-5-methoxypyridine-3-sulfonyl fluoride Chemical and Physical Properties
Names and Identifiers
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- 2-chloro-5-methoxypyridine-3-sulfonyl fluoride
- 2648961-06-0
- EN300-7468728
- 2-Chloro-5-methoxypyridine-3-sulfonyl fluoride
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- Inchi: 1S/C6H5ClFNO3S/c1-12-4-2-5(13(8,10)11)6(7)9-3-4/h2-3H,1H3
- InChI Key: JSPJACJSBSVCHK-UHFFFAOYSA-N
- SMILES: ClC1C(=CC(=CN=1)OC)S(=O)(=O)F
Computed Properties
- Exact Mass: 224.9662701g/mol
- Monoisotopic Mass: 224.9662701g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 266
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 64.6Ų
- XLogP3: 1.6
2-Chloro-5-methoxypyridine-3-sulfonyl fluoride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7468728-0.05g |
2-chloro-5-methoxypyridine-3-sulfonyl fluoride |
2648961-06-0 | 0.05g |
$600.0 | 2023-07-06 | ||
Enamine | EN300-7468728-1.0g |
2-chloro-5-methoxypyridine-3-sulfonyl fluoride |
2648961-06-0 | 1.0g |
$714.0 | 2023-07-06 | ||
Enamine | EN300-7468728-0.5g |
2-chloro-5-methoxypyridine-3-sulfonyl fluoride |
2648961-06-0 | 0.5g |
$685.0 | 2023-07-06 | ||
Enamine | EN300-7468728-2.5g |
2-chloro-5-methoxypyridine-3-sulfonyl fluoride |
2648961-06-0 | 2.5g |
$1399.0 | 2023-07-06 | ||
Enamine | EN300-7468728-10.0g |
2-chloro-5-methoxypyridine-3-sulfonyl fluoride |
2648961-06-0 | 10.0g |
$3069.0 | 2023-07-06 | ||
Enamine | EN300-7468728-0.1g |
2-chloro-5-methoxypyridine-3-sulfonyl fluoride |
2648961-06-0 | 0.1g |
$628.0 | 2023-07-06 | ||
Enamine | EN300-7468728-5.0g |
2-chloro-5-methoxypyridine-3-sulfonyl fluoride |
2648961-06-0 | 5.0g |
$2070.0 | 2023-07-06 | ||
Enamine | EN300-7468728-0.25g |
2-chloro-5-methoxypyridine-3-sulfonyl fluoride |
2648961-06-0 | 0.25g |
$657.0 | 2023-07-06 |
2-Chloro-5-methoxypyridine-3-sulfonyl fluoride Related Literature
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Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096
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S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077
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Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065
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Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148
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Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180
Additional information on 2-Chloro-5-methoxypyridine-3-sulfonyl fluoride
2-Chloro-5-Methoxypyridine-3-Sulfonyl Fluoride: A Comprehensive Overview
2-Chloro-5-methoxypyridine-3-sulfonyl fluoride, also known by its CAS number 2648961-06-0, is a highly specialized chemical compound with significant applications in various fields. This compound has garnered attention in recent years due to its unique chemical properties and potential uses in advanced materials, pharmaceuticals, and agrochemicals. The molecule's structure, comprising a pyridine ring substituted with chlorine, methoxy, and sulfonyl fluoride groups, contributes to its versatile reactivity and functionalization capabilities.
The synthesis of 2-chloro-5-methoxypyridine-3-sulfonyl fluoride involves a series of carefully designed reactions that ensure the precise placement of substituents on the pyridine ring. Recent advancements in synthetic chemistry have enabled researchers to optimize the production process, making it more efficient and scalable. For instance, the use of microwave-assisted synthesis has been reported to significantly reduce reaction times while maintaining high yields. This development is particularly important for industries requiring large-scale production of this compound.
One of the most promising applications of 2-chloro-5-methoxypyridine-3-sulfonyl fluoride lies in its role as an intermediate in the synthesis of bioactive molecules. The sulfonyl fluoride group is known for its reactivity, making it an ideal candidate for forming various functional groups through nucleophilic substitution reactions. Recent studies have demonstrated its utility in the development of novel herbicides and fungicides, where it serves as a key building block for constructing complex molecular architectures.
In addition to its role in agrochemicals, this compound has also found applications in materials science. The incorporation of 2-chloro-5-methoxypyridine-3-sulfonyl fluoride into polymer systems has been explored for enhancing thermal stability and mechanical properties. Researchers have reported that the presence of the sulfonyl group imparts desirable electronic characteristics to the polymer backbone, making it suitable for high-performance applications such as advanced composites and electronic materials.
The environmental impact of 2-chloro-5-methoxypyridine-3-sulfonyl fluoride has also been a topic of interest in recent studies. While the compound itself is not classified as hazardous under normal conditions, its degradation products and potential toxicity have been carefully evaluated. Preliminary findings suggest that under specific environmental conditions, such as soil microbial activity or photodegradation, the compound undergoes transformation into less harmful byproducts. These insights are crucial for ensuring sustainable practices in industries utilizing this compound.
Looking ahead, ongoing research aims to further elucidate the mechanistic details of reactions involving 2-chloro-5-methoxypyridine-3-sulfonyl fluoride. Computational chemistry tools are being employed to predict reaction pathways and optimize catalytic systems for improved efficiency. Such advancements are expected to unlock new avenues for its application in drug discovery and materials innovation.
In conclusion, 2-chloro-5-methoxypyridine-3-sulfonyl fluoride, with its unique chemical properties and diverse applications, remains a focal point in contemporary chemical research. As scientific understanding deepens and technological advancements continue, this compound is poised to play an increasingly vital role across multiple industries.
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